molecular formula C5H10FNO2 B1213297 4-Amino-5-fluoropentanoic acid CAS No. 70960-97-3

4-Amino-5-fluoropentanoic acid

Cat. No. B1213297
CAS RN: 70960-97-3
M. Wt: 135.14 g/mol
InChI Key: JXSIMEWQEWYRDJ-UHFFFAOYSA-N
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Description

4-Amino-5-fluoropentanoic acid is a chemical compound with the molecular formula C5H10FNO2 . It has been used as a tool to probe the physiological consequences of the inhibition of phytochrome biosynthesis .


Synthesis Analysis

The synthesis of 4-Amino-5-fluoropentanoic acid has been studied in the context of its effects on phytochrome synthesis in developing etiolated seedlings . It has been found to inhibit initial phytochrome synthesis in peas (Pisum sativum L.), corn (Zea mays L.), and oats (Avena sativa L.) .


Molecular Structure Analysis

The molecular structure of 4-Amino-5-fluoropentanoic acid consists of 5 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 135.137 Da and the monoisotopic mass is 135.069550 Da .


Chemical Reactions Analysis

4-Amino-5-fluoropentanoic acid has been found to be a potent inhibitor of cell growth and pigment formation in the cyanobacterium Synechococcus PCC 6301 . It inhibits the aminolaevulinate synthesis at glutamate 1-semialdehyde aminotransferase .

Scientific Research Applications

Enzyme Inactivation and Mechanism of Action

4-Amino-5-fluoropentanoic acid has been identified as a mechanism-based inactivator of gamma-aminobutyric acid-alpha-ketoglutaric acid aminotransferase in pig brains. The compound requires the enzyme to be in the pyridoxal phosphate form for inactivation. It works by removing the gamma proton in a rate-determining step and releasing one fluoride ion per active site labeled. This action changes the optical spectrum of the enzyme, suggesting a conversion of the coenzyme into the pyridoxamine phosphate form (Silverman & Levy, 1981).

Impact on Cyanobacterium Synechococcus

4-Amino-5-fluoropentanoic acid has been shown to inhibit cell growth and pigment formation in the cyanobacterium Synechococcus PCC 6301. It specifically inhibits aminolaevulinate synthesis at glutamate 1-semialdehyde aminotransferase. A mutant strain was created with reduced sensitivity to the compound due to a structural gene mutation, suggesting potential applications in microbial genetics and bioengineering (Bishop et al., 1999).

Synthesis of Fluorinated α-Amino Acids

The compound has been utilized in the stereoselective synthesis of γ-fluorinated α-amino acids, such as (S)-2-Amino-4-fluorobutanoic acid. These acids are synthesized through diastereoselective alkylation at low temperatures, highlighting its role in the development of novel amino acids for various applications in chemistry and biology (Laue et al., 2000).

GABA Metabolism Studies

In vivo studies have shown that (S)-4-amino-5-fluoropentanoic acid can irreversibly inactivate gamma-aminobutyric acid transaminase (GABA-T) in mice, resulting in an increase in whole brain GABA levels. It demonstrates selective inhibition, without affecting other enzymes like glutamate decarboxylase or aspartate transaminase, making it a valuable tool for neuroscientific research (Silverman et al., 1983).

Exploration of Enzyme Active Sites

The compound has been used to study the steric requirements of the γ-aminobutyric acid aminotransferase active site. Its derivatives were investigated as selective inactivators, providing insights into the enzyme's active site and informing the design of more effective inhibitors. Such studies are crucial for understanding enzyme mechanisms and developing targeted therapies (Silverman & Nanavati, 1990).

Future Directions

The future directions of research on 4-Amino-5-fluoropentanoic acid could involve further investigation into its inhibitory effects on cell growth and pigment formation, as well as its potential applications in the field of biochemistry .

properties

IUPAC Name

4-amino-5-fluoropentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO2/c6-3-4(7)1-2-5(8)9/h4H,1-3,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSIMEWQEWYRDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(CF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80991260
Record name 4-Amino-5-fluoropentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80991260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-fluoropentanoic acid

CAS RN

70960-97-3
Record name 4-Amino-5-fluoropentanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070960973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-5-fluoropentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80991260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 0.65 g (3.4 mmol) of 4-carboxymethylamino-5-fluoropentanoic acid and 10 ml of concentrated hydrochloric acid was prepared in a 50 ml flask and heated at reflux overnight. The volatiles were then removed by evaporation under reduced pressure and the gummy residue was dissolved in water and purified by ion exchange chromatography using DOWEX® 50 X-8 resin. The solution was loaded onto the rinsed column, washed with water, and eluted with 6 percent aqueous hydrochloric acid. Evaporation of the product-containing fractions gave 0.42 g (71 percent of theory) of the title compound as an oily crystalline material which tenaciously retained water. This was recrystallized from ethyl acetate/acetic acid to obtain the desired product as white crystals melting at 129°-134° C. and having the expected proton and carbon nmr spectra.
Name
4-carboxymethylamino-5-fluoropentanoic acid
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
117
Citations
RB Silverman, BJ Invergo - Biochemistry, 1986 - ACS Publications
… of [3H] GABA-T by (S)-4Amino-5-fluoropentanoic Acid). This was spotted on a silica gel TLC … (S')-4-Amino-5-fluoropentanoic Acid and an aliquot from the corresponding control reaction …
Number of citations: 65 pubs.acs.org
G Gardner, HL Gorton, SA Brown - Plant physiology, 1988 - academic.oup.com
… Another mechanism-based transaminase inhibitor, 4-amino-5-fluoropentanoic acid (AFPA), is examined in this report for its effects on phytochrome synthesis in developing etiolated …
Number of citations: 18 academic.oup.com
J Qiu, RB Silverman - Journal of medicinal chemistry, 2000 - ACS Publications
… The rate of inactivation of GABA-AT by the fluorinated analogue 7 is 1/15 that of inactivation by the corresponding open-chain analogue, 4-amino-5-fluoropentanoic acid (3a). Whereas …
Number of citations: 103 pubs.acs.org
RB Silverman, KA Bichler, AJ Leon - Journal of the American …, 1996 - ACS Publications
… Absorption spectra of GABA aminotransferase inactivated with 2, 3, and 4-amino-5-fluoropentanoic acid (35) showed an absorbance at 430 nm that was missing in the spectrum of …
Number of citations: 36 pubs.acs.org
RB Silverman, AJ Muztar, MA Levy, JD Hirsch - Life Sciences, 1983 - Elsevier
… The effects of intraperitoneal administration of (S)-4-amino-5fluoropentanoic acid, a … The fluoro analogue, (S)-4-amino-5-fluoropentanoic acid (AFPA) was shown to irreversibly …
Number of citations: 11 www.sciencedirect.com
RB Silverman, MA Levy - The Journal of Organic Chemistry, 1980 - ACS Publications
The syntheses of a new class of-aminobutyric acid (-Abu) transaminase inactivators, the 5-substituted 4-aminopentanoic acids (1), are described. The synthetic route involves the LiBH4 …
Number of citations: 182 pubs.acs.org
RB Silverman, MA Levy, AJ Muztar, JD Hirsch - … and Biophysical Research …, 1981 - Elsevier
Intraperitoneal injection into mice of varying concentrations of (S)-4-amino-5-fluoropentanoic acid ((S)-AFPA) produces a dose-dependent irreversible decrease in brain γ-aminobutyric …
Number of citations: 14 www.sciencedirect.com
RB Silverman, SM Nanavati - Journal of medicinal chemistry, 1990 - ACS Publications
… Whereas (S)-4amino-5-fluoropentanoic acid (AFPA) is a potent inhibitor of L-glutamic acid decarboxylase (GAD), neither la nor lb at concentrations 40 times the K¡ of AFPA caused any …
Number of citations: 61 pubs.acs.org
SM Nanavati - 1988 - search.proquest.com
… In comparison with 4-amino-5fluoropentanoic acid,a known irreversible inactivator of GABA-T, which also is a potent reversible inhibitor of GAD, the addition of a phenyl group at carbon …
Number of citations: 2 search.proquest.com
P Storici, J Qiu, T Schirmer, RB Silverman - Biochemistry, 2004 - ACS Publications
… Several years ago we designed 4-amino-5-fluoropentanoic acid (1) as a mechanism-based inactivator of GABA-AT ( 9). Initially, it was proposed that its mechanism of inactivation …
Number of citations: 37 pubs.acs.org

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